molecular formula C22H22ClN3O3 B2356934 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1058174-94-9

2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2356934
CAS No.: 1058174-94-9
M. Wt: 411.89
InChI Key: RQQFDLBHMKAOSP-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a pyridazinone moiety, and a tolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyridazinone moiety under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl group may yield p-toluic acid, while nucleophilic substitution of the chlorophenoxy group may result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, it could inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the pyridazinone and tolyl groups, potentially resulting in different biological activity.

    N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and biological properties.

    2-(2-bromophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which could influence its reactivity and interactions.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-16-7-9-17(10-8-16)19-11-12-22(28)26(25-19)14-4-13-24-21(27)15-29-20-6-3-2-5-18(20)23/h2-3,5-12H,4,13-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFDLBHMKAOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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